molecular formula C19H12F3N3O2S B2838351 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 685107-93-1

5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2838351
CAS No.: 685107-93-1
M. Wt: 403.38
InChI Key: HMWLUAZJHKRMQM-UHFFFAOYSA-N
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Description

5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetically crafted small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold. This core structure is recognized in medicinal chemistry as a bioisostere of purine nucleotides, allowing it to interact with a variety of enzyme active sites, particularly protein kinases . The specific substitution pattern on this compound—featuring a phenyl group at the 5-position, a phenylsulfonyl group at the 3-position, and a trifluoromethyl group at the 7-position—is designed to enhance its potential as a key intermediate or lead compound in drug discovery programs. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, primarily functioning as potent protein kinase inhibitors (PKIs) for targeted cancer therapy . These compounds can act as ATP-competitive inhibitors, disrupting aberrant signaling pathways in cancers. Kinases effectively targeted by analogous compounds include Pim-1, EGFR, B-Raf, and various Cyclin-Dependent Kinases (CDKs) . Beyond oncology, this chemotype has shown promise as an α-glucosidase inhibitor for diabetes research and as a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to improve metabolic stability, lipophilicity, and membrane permeability . This product is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary analytical characterization to confirm the compound's identity and purity for their specific applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2S/c20-19(21,22)17-11-15(13-7-3-1-4-8-13)24-18-16(12-23-25(17)18)28(26,27)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWLUAZJHKRMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Cyclization Approaches

  • Microwave-assisted cyclization : Microwave irradiation enhances regioselectivity during cyclization. For example, Moustafa et al. demonstrated that reactions of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with electrophiles under microwave conditions yield 7-substituted pyrazolo[1,5-a]pyrimidines with high selectivity .

  • Trifluoromethyl incorporation : The trifluoromethyl group at position 7 is introduced using trifluoromethylated precursors, such as ethyl 4,4,4-trifluoro-2-butynoate, during cyclization .

Post-Synthetic Modifications

  • Suzuki–Miyaura cross-coupling : Brominated intermediates at position 3 undergo coupling with aryl boronic acids. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one reacts with phenyl boronic acid to introduce aromatic groups at position 3 .

  • S<sub>N</sub>Ar reactions : Activation of the lactam function at position 5 with PyBroP enables substitution with amines or thiols .

Key Reaction Pathways and Conditions

The synthesis of 5-phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves sequential functionalization at positions 3, 5, and 7.

Trifluoromethyl and Phenyl Incorporation

PositionGroupMethodConditionsYield
7CF<sub>3</sub>Cyclization with CF<sub>3</sub> precursorsMicrowave, 110°C, 12 h 75–90%
5PhenylSuzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, 80°C 85–95%

Regioselectivity and Structural Confirmation

Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is influenced by reaction conditions:

  • Microwave irradiation favors 7-substituted products over 5-substituted isomers .

  • X-ray crystallography and <sup>1</sup>H/<sup>13</sup>C NMR are critical for distinguishing between angular and linear isomers .

Functional Group Reactivity

  • Sulfonyl group stability : The phenylsulfonyl group at position 3 is electron-withdrawing, enhancing the electrophilicity of adjacent positions for further substitutions.

  • Trifluoromethyl inertness : The CF<sub>3</sub> group at position 7 remains inert under most reaction conditions, directing modifications to positions 3 and 5 .

Scientific Research Applications

Biological Activities

  • Kinase Inhibition
    • The compound has been identified as a potent inhibitor of certain kinases, particularly the Pim1 kinase. This activity is critical in cancer research, as Pim1 is involved in cell proliferation and survival pathways in various malignancies. The trifluoromethyl group enhances the compound's lipophilicity and bioavailability, making it a valuable candidate for further development as an anticancer agent .
  • Antiviral Properties
    • Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral activity, potentially inhibiting viral replication through interference with viral enzymes. This makes the compound a candidate for further exploration in antiviral drug development, particularly against RNA viruses .
  • Anti-inflammatory Effects
    • Research indicates that pyrazolo[1,5-a]pyrimidine derivatives may possess anti-inflammatory properties by modulating inflammatory pathways. This could lead to applications in treating chronic inflammatory diseases .

Synthesis and Derivatives

The synthesis of 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves multiple steps, including:

  • Activation of the C–O bond using bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP).
  • Aryl substitution via Suzuki-Miyaura cross-coupling reactions to achieve desired functionalization at the C-3 and C-5 positions .

Table 1: Summary of Synthesis Methods

MethodDescription
PyBroP ActivationActivates C–O bond for further substitution.
Suzuki-Miyaura CouplingAllows for arylation at C-3 position using boronic acids.
Sequential StepsProduces a library of bifunctionalized derivatives with varied yields.

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant inhibitory effects on cancer cell lines expressing Pim1 kinase. The compound's mechanism involved disruption of kinase signaling pathways, leading to reduced cell viability in vitro.

Case Study 2: Antiviral Screening

In antiviral assays, derivatives of pyrazolo[1,5-a]pyrimidines showed promising results against several RNA viruses. The compounds were tested for their ability to inhibit viral replication in cultured cells, with some derivatives demonstrating IC50 values in the low micromolar range.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate bacterial cell membranes more effectively.

Comparison with Similar Compounds

Substituent Variations and Key Derivatives

Position Target Compound Analogous Compounds (Examples) Key Differences/Effects
C-3 Phenylsulfonyl 3-(4-Hydroxymethylphenyl) , 3-(pyridin-3-yl) , 3-bromo Phenylsulfonyl enhances electrophilicity and antimicrobial activity compared to bromo .
C-5 Phenyl 5-[N-(4-Methoxybenzyl)amino] , 5-(thiophen-2-yl) Phenyl provides steric bulk; amino groups improve solubility and kinase inhibition .
C-7 Trifluoromethyl 7-Morpholin-4-yl , 7-alkoxy Trifluoromethyl increases metabolic stability; morpholine enhances PI3Kδ selectivity .

Physicochemical Properties

Compound (Example) Molecular Formula Molar Mass (g/mol) Key Properties
5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (Target) C₂₀H₁₄F₃N₃O₂S (Inferred) ~441.4 (Calculated) High lipophilicity (logP ~4.2 estimated)
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate C₁₇H₁₄F₃N₃O₃ 365.3 Ester group enhances bioavailability
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C₁₄H₉F₄N₃ 295.2 Fluorine improves membrane permeability

Antimicrobial Activity

  • Target Compound : Likely exhibits activity against Gram-positive/negative bacteria due to phenylsulfonyl group .
  • Analog 13c (Phenylsulfonyl Derivative) : 85% inhibition against E. coli at 50 µg/mL .
  • Analog 6j (Dibenzo[b,d]thiophen-4-yl) : Lower antifungal activity compared to sulfonyl derivatives .

Kinase Inhibition

  • 7-Morpholin-4-yl Derivatives : IC₅₀ < 10 nM for PI3Kδ, critical for COPD treatment .
  • 5-Indole Derivatives : Improved selectivity for PI3Kδ over other isoforms .

Structure-Activity Relationship (SAR) Insights

  • C-3 Substitution : Phenylsulfonyl groups enhance antimicrobial activity but may reduce solubility. Bulky groups (e.g., dibenzothiophene) lower antifungal efficacy .
  • C-5 Substitution : Aromatic amines (e.g., 4-methoxybenzyl) improve kinase inhibition, while thiophene increases π-stacking in binding pockets .
  • C-7 Trifluoromethyl : Critical for metabolic stability; replacement with morpholine shifts activity toward kinase targets .

Biological Activity

5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.

The molecular formula of this compound is C19_{19}H12_{12}F3_3N3_3O2_2S, with a molar mass of 403.38 g/mol. It features a trifluoromethyl group, which is known to enhance biological activity by influencing the compound's lipophilicity and metabolic stability .

Synthesis

Recent studies have reported efficient synthetic routes for this compound, including methods that utilize Suzuki-Miyaura cross-coupling reactions. These approaches allow for the introduction of various substituents at the C-3 and C-5 positions of the pyrazolo[1,5-a]pyrimidine scaffold, leading to a diverse library of derivatives with potentially enhanced biological activities .

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • MCF7 (Breast Cancer) : Compounds in this class have exhibited GI50_{50} values around 3.79 µM.
  • SF-268 (Brain Cancer) : The TGI50_{50} value was reported at 12.50 µM.
  • NCI-H460 (Lung Cancer) : LC50_{50} values were noted at approximately 42.30 µM .

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with key cellular pathways involved in tumor growth and survival. For example, some studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit kinases involved in cell signaling pathways critical for cancer progression.

Study 1: Antitumor Activity

In a study evaluating various pyrazolo derivatives against HepG2 and HCT116 cell lines, one derivative showed an IC50_{50} of 1.1 µM against HCT116 cells, demonstrating significant cytotoxicity. This highlights the potential effectiveness of pyrazolo compounds in targeting specific cancer types .

Study 2: Aurora-A Kinase Inhibition

Another study specifically focused on the inhibition of Aurora-A kinase by pyrazolo derivatives. Compounds were found to significantly inhibit this kinase's activity, which plays a crucial role in mitosis and is often overexpressed in tumors. The inhibition led to reduced cell viability in cancer models .

Summary Table of Biological Activity

Cell Line Activity GI50_{50}/IC50_{50} (µM)
MCF7Anticancer3.79
SF-268Anticancer12.50
NCI-H460Anticancer42.30
HCT116Cytotoxicity1.1

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves cyclization of trifluoromethylated enones with aminopyrazoles under reflux in acetic acid. For example, a related compound (2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) was synthesized by reacting 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one with 5-methyl-3-amino-1H-pyrazole in acetic acid for 16 hours, yielding 79% after recrystallization . Optimization includes solvent choice (e.g., chloroform for extraction), prolonged reflux times, and purification via slow evaporation from hexane.

Q. How is the crystal structure of this compound determined, and what are the key structural features observed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the planar pyrazolo[1,5-a]pyrimidine core. For instance, a derivative showed planarity with a maximum deviation of 0.014 Å and dihedral angles of 14.1° between substituents and the core . Van der Waals interactions dominate crystal packing. Refinement involves riding models for H-atoms (C–H distances: 0.93–0.96 Å) and anisotropic displacement parameters for heavy atoms .

Advanced Research Questions

Q. What methodologies are employed to analyze the compound's interactions with biological targets such as enzymes or receptors?

  • Methodology : Enzyme inhibition assays (e.g., cAMP phosphodiesterase, xanthine oxidase) and in vivo models for analgesic/anti-inflammatory activity are common. For example, 3-bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibited superior analgesic activity compared to indomethacin in rodent models . Molecular docking studies using software like AutoDock can predict binding modes to targets like B-Raf or PI3K kinases .

Q. How can computational chemistry be applied to predict the binding affinity and selectivity of this compound toward specific therapeutic targets?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess stability in protein binding pockets. For analogs, trifluoromethyl groups enhance binding via hydrophobic interactions and electron-withdrawing effects . Tools like Schrödinger Suite or GROMACS model ligand-receptor interactions, validated by IC50 values from kinase inhibition assays .

Q. What strategies can resolve contradictions in biological activity data across studies involving pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : Standardize assay conditions (e.g., cell lines, enzyme concentrations) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). For example, discrepancies in PI3K inhibition data may arise from assay pH or ATP concentrations; cross-referencing with structural analogs (e.g., ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) clarifies substituent effects .

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